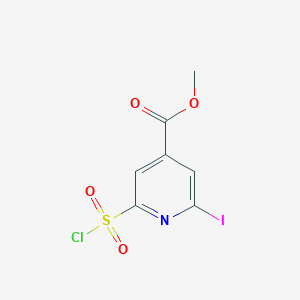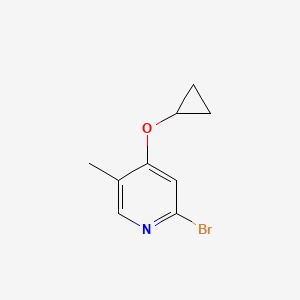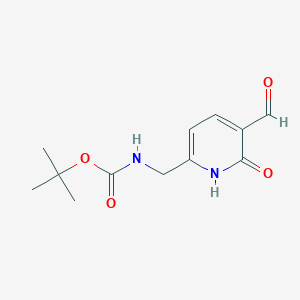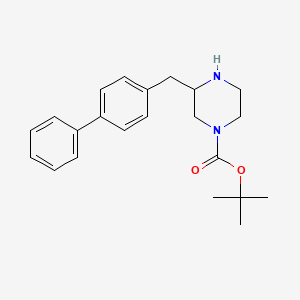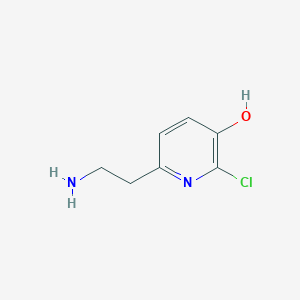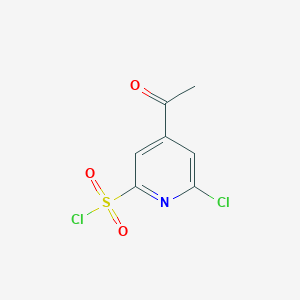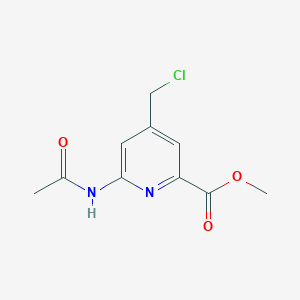
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an acetylamino group at the 6th position, a chloromethyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form the acetylamino derivative.
Chloromethylation: Introduction of the chloromethyl group.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different substituents at the 4th position.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Methyl 6-(aminomethyl)pyridine-2-carboxylate: Similar structure but with an aminomethyl group instead of a chloromethyl group.
Uniqueness
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both an acetylamino group and a chloromethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H11ClN2O3 |
|---|---|
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
methyl 6-acetamido-4-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(14)12-9-4-7(5-11)3-8(13-9)10(15)16-2/h3-4H,5H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
MTHVIZIJFLOWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=N1)C(=O)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


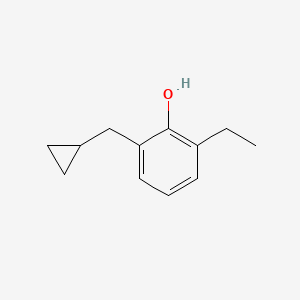
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

